13-Methyltetradecanoic acid, also known as 13-MTD, is a saturated branched-chain fatty acid that has garnered attention for its potential therapeutic applications, particularly in oncology. Originally isolated from a soy fermentation product, this compound exhibits significant biological activity, including the induction of apoptosis in various cancer cell lines.
The primary source of 13-MTD is the fermentation of soybeans by specific bacterial strains. Notably, it has been identified in the fermentation product Yang Zhen Hua 851, which is recognized for its anticancer properties. In addition to natural extraction, 13-MTD can be synthesized chemically, maintaining similar biological properties to its natural counterpart .
The synthesis of 13-MTD has been achieved through various methods. A notable approach involves the elongation of undecanoic acid using isobutyraldehyde via a Wittig reaction. This method includes the reaction of bromo-undecanoic acid ethyl ester with triphenylphosphonium salt and sodium methoxide, followed by the addition of isobutyraldehyde. The resulting isofatty acid can then be esterified with glycerin to produce its triglyceride form without the need for a catalyst. High purification techniques yield over 99% purity with an estimated total yield of 22.8% .
The synthesis process requires careful control of reaction conditions to ensure high yields and purity. The use of activated silica gel for refining plays a crucial role in achieving the desired product quality.
The molecular structure of 13-methyltetradecanoic acid consists of a long hydrocarbon chain with a methyl branch at the 13th carbon position. Its chemical formula is C15H30O2, indicating it contains 15 carbon atoms and two oxygen atoms.
13-MTD participates in several chemical reactions typical for fatty acids, including esterification and transesterification. Its ability to undergo these reactions makes it useful in synthesizing various derivatives, including triglycerides and esters.
In laboratory settings, reactions involving 13-MTD often require specific catalysts or conditions to optimize yields and minimize by-products. The compound's stability under different pH levels and temperatures also influences its reactivity.
Research indicates that 13-MTD induces apoptosis in cancer cells through several mechanisms. It primarily acts by down-regulating AKT phosphorylation, which is crucial for cell survival signaling pathways that are often dysregulated in cancer cells .
Studies have shown that treatment with 13-MTD leads to significant apoptosis in various human cancer cell lines, including T-cell non-Hodgkin's lymphoma and leukemia cells. The mechanism involves caspase activation and modulation of cell cycle progression, particularly inducing G1-phase arrest .
Relevant analyses have confirmed that 13-MTD retains its biological activity across various formulations and conditions .
The primary application of 13-methyltetradecanoic acid lies in cancer research, where it serves as a potential therapeutic agent due to its ability to induce apoptosis selectively in cancer cells while exhibiting low toxicity levels compared to conventional chemotherapeutics .
Additionally, ongoing studies are exploring its efficacy as an adjunct treatment in chemotherapy regimens, aiming to enhance therapeutic outcomes while minimizing side effects associated with traditional treatments .
13-Methyltetradecanoic acid (13-Methyltetradecanoic acid) was first isolated in the 1980s from Yang Zhen Hua 851, a soy fermentation product developed by Pentagenic Pharmaceuticals. This fermented soybean extract gained prominence in traditional Chinese medicine as an alternative anticancer agent, with thousands of cancer patients reportedly benefiting from its use since 1985. Early clinical observations noted improvements in patients’ health parameters, though systematic documentation was limited. The purification and identification of 13-Methyltetradecanoic acid as the principal bioactive component marked a pivotal transition from ethnopharmacological application to structured scientific investigation. Researchers subsequently validated its status as the primary apoptosis-inducing agent in Yang Zhen Hua 851, redirecting oncology research toward mechanistic studies of branched-chain fatty acids [2] [8].
The compound’s historical significance lies in its role as a bridge between traditional fermentation-based therapeutics and modern molecular oncology. Unlike conventional chemotherapeutics derived from synthetic chemistry, 13-Methyltetradecanoic acid emerged from a nutraceutical context, reflecting the potential of bioprocessing in drug discovery. Its traditional use provided critical observational data that guided laboratory isolation and biological testing, establishing a prototype for translating fermented natural products into targeted anticancer agents [2] [10].
13-Methyltetradecanoic acid is biosynthesized primarily through bacterial fermentation of soybean substrates. The process involves specific strains of Bacillus bacteria that naturally produce branched-chain fatty acids as membrane lipid components. During fermentation, these bacteria convert soybean-derived fatty acids into 13-Methyltetradecanoic acid via a biochemical pathway involving branched-chain amino acid precursors (e.g., valine) that provide the methyl branch at the ω-1 position. The compound typically constitutes >25% of the total fatty acid content in optimized Yang Zhen Hua 851 preparations [2] [10].
Chemical synthesis provides an alternative route, typically employing Wittig reactions between triphenylphosphonium salts and aldehydes. A validated protocol involves:
Table 1: Comparison of Natural and Synthetic Production Methods for 13-Methyltetradecanoic Acid
Production Method | Precursors/Substrates | Yield (%) | Purity Achievable |
---|---|---|---|
Bacterial Fermentation | Soybean lipids, Valine | 15-30 | 85-90% |
Chemical Synthesis | 11-Bromoundecanoic acid, Isobutyraldehyde | 22.8 | >99% after silica refining |
Synthetic routes enable precise control over stereochemistry and facilitate the production of isotopically labeled variants for metabolic studies. However, fermentation-derived 13-Methyltetradecanoic acid retains identical biological activity to synthesized material, confirming that the anticancer properties reside in the molecular structure rather than production-specific impurities [9] [10].
Within the branched-chain fatty acid (BCFA) family, 13-Methyltetradecanoic acid occupies a distinct position due to its iso-C15 configuration (methyl branch at penultimate carbon) and saturated backbone. Structure-activity relationship studies reveal that anticancer potency is highly sensitive to structural variations:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1